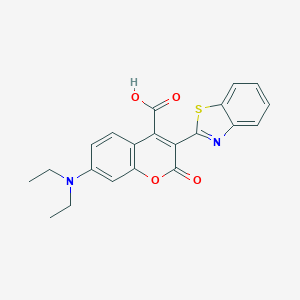

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Coumarin Core Synthesis: The coumarin core is formed by the condensation of salicylaldehyde with a β-ketoester in the presence of a base, such as piperidine or pyridine.

Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where a suitable diethylamine derivative reacts with the coumarin core.

Carboxylation: The final step involves the carboxylation of the coumarin derivative to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzothiazole moiety, resulting in the formation of dihydrobenzothiazole derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and coumarin rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole and coumarin derivatives.

科学的研究の応用

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.

Biology: Employed in biological imaging and as a marker for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

作用機序

The mechanism of action of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Fluorescent Properties: The compound’s fluorescence is due to the conjugated π-electron system in the coumarin core, which absorbs and emits light at specific wavelengths.

Biological Activity: The benzothiazole and diethylamino groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.

類似化合物との比較

Similar Compounds

3-(2-Benzothiazolyl)-7-(dimethylamino)coumarin-4-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin: Lacks the carboxylic acid group.

7-(Diethylamino)coumarin-3-carboxylic acid: Lacks the benzothiazole moiety.

Uniqueness

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is unique due to the combination of the benzothiazole moiety, diethylamino group, and carboxylic acid group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

生物活性

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid, often referred to as a coumarin derivative, has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and fluorescent imaging. This article provides a comprehensive overview of its biological activities, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a benzothiazole moiety with a diethylamino group attached to a coumarin backbone. Its molecular formula is C14H15N2O4S, and it has a molecular weight of approximately 293.35 g/mol . The presence of electron-donating and electron-withdrawing groups in its structure contributes to its photophysical properties, making it suitable for various applications in fluorescence-based assays.

Research indicates that coumarin derivatives, including this compound, exhibit significant antitumor activity through multiple mechanisms:

- Microtubule Inhibition : The compound acts as a microtubule destabilizer, which is critical for cell division. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells .

- Apoptotic Pathways : It triggers apoptotic cell death via caspase-dependent pathways, influencing the expression of Bcl-2 family proteins .

- Multidrug Resistance : Notably, this compound has shown efficacy against multidrug-resistant (MDR) cancer cells, indicating its potential as an alternative therapeutic agent in oncology .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines with IC50 values ranging from 44.8 nM to 475.2 nM for cancer cells compared to 7.9 µM for normal fibroblasts .

- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells, showcasing its potential as a therapeutic agent against cancers that exhibit drug resistance .

Fluorescent Properties

The compound also serves as a fluorescent probe due to its structural characteristics:

- Fluorescence Sensitivity : Its high fluorescence sensitivity makes it suitable for use in biological imaging and as a fluorescent reagent in various assays .

- Applications in Diagnostics : The fluorescence properties have been leveraged for detecting specific biomolecules and cellular components, facilitating advancements in diagnostic technologies .

Data Summary

| Activity | IC50 (nM) | Cell Type | Mechanism |

|---|---|---|---|

| Anticancer | 44.8 - 475.2 | Multidrug-resistant cancer | Microtubule destabilization |

| Normal Fibroblast | 7900 | Human fibroblast | Lower sensitivity compared to cancer cells |

| Fluorescence Assay | N/A | Various biological samples | High sensitivity for detection |

Case Studies

- Microtubule Inhibition Study : A study published in Cancer Research demonstrated that the compound effectively induced G2/M phase arrest in human cancer cell lines while sparing normal fibroblasts from significant cytotoxicity .

- Fluorescent Imaging Application : Another study explored the use of this compound as a fluorescent probe for live-cell imaging, showing promising results in tracking cellular processes due to its favorable photophysical properties .

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-3-23(4-2)12-9-10-13-15(11-12)27-21(26)18(17(13)20(24)25)19-22-14-7-5-6-8-16(14)28-19/h5-11H,3-4H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVYACOYVMNCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391809 |

Source

|

| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136997-14-3 |

Source

|

| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。